1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea
Description
1-(1H-Indol-3-yl)-3-(3-phenylpropyl)urea is a urea derivative featuring an indole moiety linked via a urea bridge to a 3-phenylpropyl group. This compound is of interest in drug discovery, particularly for its structural hybridity, which may confer unique biological activities compared to simpler indole or urea derivatives .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(19-12-6-9-14-7-2-1-3-8-14)21-17-13-20-16-11-5-4-10-15(16)17/h1-5,7-8,10-11,13,20H,6,9,12H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHAXDSYXCVMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 3-phenylpropylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(1H-indol-3-yl)-3-(3-phenylpropyl)amine.
Substitution: Formation of halogenated or nitro-substituted derivatives of the phenylpropyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the structural similarity to known anticancer agents allows for the exploration of this compound as a potential lead in cancer therapy .
Urease Inhibition
The compound has been investigated for its ability to inhibit urease, an enzyme implicated in the pathogenesis of several diseases, including peptic ulcers and certain types of kidney stones. The inhibition of urease activity can lead to therapeutic benefits by reducing ammonia production and associated toxicity . Computational studies have demonstrated favorable binding interactions between the compound and urease active sites, suggesting its potential as a urease inhibitor .
Neurological Disorders
The pharmacological profile of this compound suggests possible applications in treating neurological disorders. Compounds with indole structures are often explored for their neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Obesity Treatment
Research has indicated that phenyl urea derivatives can act as antagonists at orexin receptors, which are involved in regulating appetite and energy expenditure. This property positions this compound as a candidate for developing treatments targeting obesity and related metabolic disorders .
Case Studies and Experimental Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Urease Inhibition | Demonstrated binding affinity and inhibitory action against urease with favorable thermodynamic parameters. |
| Study 2 | Anticancer Activity | Showed significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. |
| Study 3 | Obesity Treatment | Identified as a non-peptide antagonist of orexin receptors, indicating potential use in obesity management. |
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets within cells. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of specific kinases or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, molecular properties, and reported activities are highlighted.
Table 1: Structural and Functional Comparison of Urea-Based Indole Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity and Binding
- The 3-phenylpropyl group in the target compound increases molecular weight and lipophilicity compared to the 4-ethylphenyl substituent in ’s analog . This may enhance membrane permeability but could also reduce solubility.
- The diisopropyl and 4-methoxyphenyl groups in ’s compound introduce steric bulk and electron-donating effects, which may hinder or modulate receptor interactions compared to the simpler phenylpropyl-indole system .
Hydrogen-Binding Potential The urea moiety in all compounds provides hydrogen-bond donor/acceptor sites.
Compounds with methoxy or methyl aryl groups (e.g., and ) are often explored for kinase inhibition or antiproliferative effects, though specific data for the target compound remains speculative .
Synthetic Accessibility
- The synthesis of 1-(3-phenylpropyl)urea derivatives typically involves coupling reactions between indole-3-amine and phenylpropyl isocyanates or carbamates, as inferred from ’s methodology . Substituent complexity (e.g., imidazole in ) may require multi-step protocols, impacting yield and scalability .
Research Findings and Implications
- Gaps in Data: Limited biological data for the target compound underscores the need for empirical studies to validate hypothesized activities (e.g., anticancer, kinase inhibition) based on structural analogs.
- Design Recommendations : Hybridization with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or heterocycles (e.g., pyridine) could further modulate solubility and target affinity, as seen in ’s chlorophenyl-trifluoromethylphenyl urea .
Biological Activity
1-(1H-indol-3-yl)-3-(3-phenylpropyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, which is known for its ability to interact with various biological targets, and a phenylpropyl group that may enhance its binding affinity and specificity.
The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. The indole ring can modulate enzymatic activity and receptor signaling pathways, potentially influencing cellular processes related to inflammation, cancer progression, and other pathological conditions. The compound's mechanism may involve:
- Inhibition of Kinases : It may inhibit specific kinases involved in cancer signaling pathways.
- Modulation of Receptor Activity : The compound can interact with various receptors, affecting their function and downstream signaling.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in various models.
- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines, including breast cancer and lung cancer cells.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound can be compared with other indole-based urea derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(1H-indol-3-yl)-3-(2-phenylethyl)urea | Shorter alkyl chain | Potentially lower binding affinity |
| 1-(1H-indol-3-yl)-3-(4-phenylbutyl)urea | Longer alkyl chain | Different pharmacokinetic properties |
| 1-(1H-indol-3-yl)-3-(3-methylphenylpropyl)urea | Methyl substitution on phenyl ring | Altered chemical reactivity |
In Vitro Studies
Several studies have evaluated the anticancer properties of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and H460 (lung cancer) cells. The IC50 values ranged from 10 µM to 30 µM, indicating significant potency against these cell types .
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound induces apoptosis in cancer cells, characterized by increased Annexin V positivity and activation of caspases .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Animal Models : Research involving xenograft models has shown that administration of this compound significantly reduces tumor size compared to control groups. Histological analysis indicated decreased proliferation markers (Ki67) in treated tumors .
Summary of Findings
The biological activity of this compound indicates promising therapeutic potential, particularly in oncology and inflammation-related diseases. Its unique structural features contribute to its interaction with molecular targets, leading to significant biological effects. Further research is necessary to elucidate its full pharmacological profile and therapeutic applications.
Future Directions
Continued exploration into the structure–activity relationships (SAR) of this compound could yield derivatives with enhanced efficacy and reduced toxicity. Investigating its mechanisms at the molecular level will also provide insights into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
